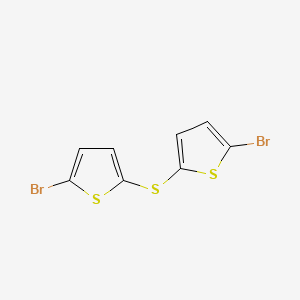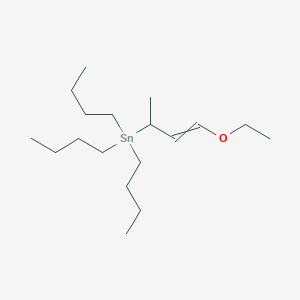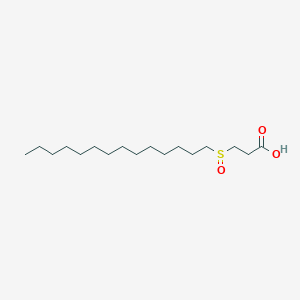
Thiophene, 2,2'-thiobis[5-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2,2’-thiobis[5-bromo- is a brominated thiophene derivative Thiophene itself is a five-membered heterocyclic compound containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Thiophene, 2,2’-thiobis[5-bromo-, often involves the bromination of thiophene rings. One common method is the electrophilic bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of brominated thiophene derivatives may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Thiophene, 2,2’-thiobis[5-bromo- undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the thiophene ring make it susceptible to further electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of various substituted thiophene derivatives.
Coupling Reactions: Thiophene derivatives can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex structures.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Thiophene, 2,2’-thiobis[5-bromo- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Thiophene, 2,2’-thiobis[5-bromo- in various applications involves its ability to participate in electron transfer processes. The bromine atoms enhance the electron-withdrawing properties of the thiophene ring, making it more reactive towards electrophiles and nucleophiles. This reactivity is crucial in the formation of complex molecular structures and materials with desired properties .
Comparación Con Compuestos Similares
- Thiophene, 2-bromo-
- Thiophene, 3-bromo-
- Thiophene, 2,5-dibromo-
- Thiophene, 3,4-dibromo-
Comparison: Thiophene, 2,2’-thiobis[5-bromo- is unique due to the presence of two bromine atoms at specific positions on the thiophene ring. This unique substitution pattern enhances its reactivity and makes it suitable for specific applications in organic electronics and materials science. In comparison, other brominated thiophene derivatives may have different reactivity and applications based on their substitution patterns .
Propiedades
Número CAS |
183117-15-9 |
|---|---|
Fórmula molecular |
C8H4Br2S3 |
Peso molecular |
356.1 g/mol |
Nombre IUPAC |
2-bromo-5-(5-bromothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4Br2S3/c9-5-1-3-7(11-5)13-8-4-2-6(10)12-8/h1-4H |
Clave InChI |
ITHWUVOHDCWLPA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)SC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)

![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)

![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)




